molecular formula C12H19N3O B7496583 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide

2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide

Cat. No.: B7496583
M. Wt: 221.30 g/mol
InChI Key: PKHDTDLLHJFDKS-UHFFFAOYSA-N
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Description

2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is a synthetic organic compound that features an imidazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Cyclohexyl Group: The trans-4-methylcyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyclohexyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1h-Imidazol-1-Yl)acetamide: Lacks the cyclohexyl group, resulting in different chemical properties and biological activity.

    N-(Trans-4-Methylcyclohexyl)acetamide: Lacks the imidazole ring, affecting its reactivity and applications.

    1-(1h-Imidazol-1-Yl)-2-(4-Methylcyclohexyl)ethanone: Similar structure but with a ketone group instead of an amide, leading to different reactivity and applications.

Uniqueness

2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is unique due to the presence of both the imidazole ring and the trans-4-methylcyclohexyl group

Properties

IUPAC Name

2-imidazol-1-yl-N-(4-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-2-4-11(5-3-10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHDTDLLHJFDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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